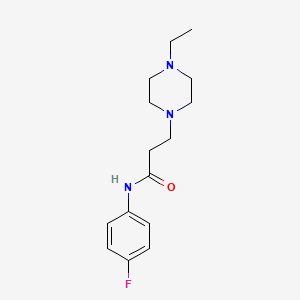

![molecular formula C15H11ClN2O3S B5512501 5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives, which are structurally related to the compound , involves the condensation of various aldehydes with thiosemicarbazide, followed by cyclization. These reactions yield a core thiazolidinone structure, which can be further functionalized to introduce furamide and chlorophenoxy groups (Chandrappa et al., 2009).

Molecular Structure Analysis

Compounds similar to "5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide" often exhibit planarity in the thiazole moiety, with various substituents affecting the overall molecular conformation. Structural characterization is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of different functional groups (Kerru et al., 2019).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of electron-donating or withdrawing groups on the thiazole ring. For instance, modifications at the 4th position of the substituted aryl ring have been found to significantly impact the compound's anticancer properties, suggesting a role in binding interactions with biological targets (Chandrappa et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Single-crystal X-ray diffraction studies are particularly informative, revealing the precise molecular geometry and intermolecular interactions within the crystal lattice (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the presence of a furamide group can influence the compound's hydrogen bonding capability, affecting its interactions with biological molecules and solvents (Kerru et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antioxidant Potential and Radical Scavenging

5-[(4-Chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide has been identified for its potential antioxidant properties attributed to its -SH group, suggesting a significant reducing potential. A study explored its antioxidant capabilities using various in vitro methods, comparing it with standards like ascorbic acid and butylated hydroxytoluene. The compound exhibited promising activity across several assays, indicating its capacity to mitigate oxidation by inducing the endogenous defense system and preventing radical chain reactions. This positions it as a candidate for further antioxidant investigations (Shehzadi et al., 2018).

Potential Therapeutic Applications

The broader scope of research surrounding similar compounds, including those with thiazolopyrimidine and thiazolidinone frameworks, has demonstrated various therapeutic potentials, such as anti-inflammatory, analgesic, and anticancer activities. For instance, novel compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory properties, hinting at the diverse pharmacological applications of compounds within this chemical space (Abu‐Hashem et al., 2020).

Anticancer and Antiproliferative Effects

The exploration of the anticancer effects of thiazolidinone and furan derivatives, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, has shown moderate to strong antiproliferative activity against human leukemia cell lines. This underscores the potential of these compounds in anticancer therapy, especially highlighting the significance of functional groups and their positions on the molecule in enhancing anticancer properties (Chandrappa et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c16-10-1-3-11(4-2-10)20-9-12-5-6-13(21-12)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWULGXCWMWRCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5512421.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5512428.png)

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)